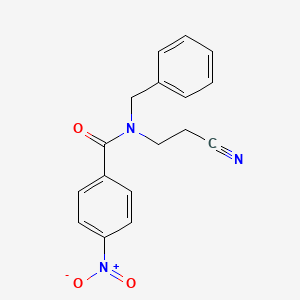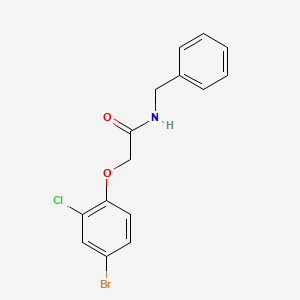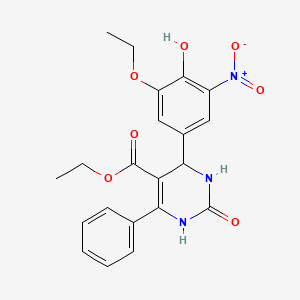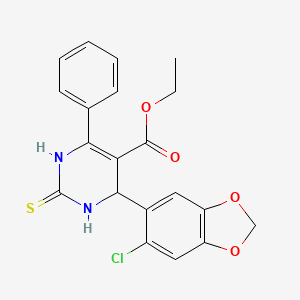
6-(2-butoxyphenyl)-5-nitro-2-piperidinone
Vue d'ensemble
Description
6-(2-butoxyphenyl)-5-nitro-2-piperidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPN or NSC-231634, and it belongs to the class of nitroaromatic compounds. BPN has been shown to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and toxicology.
Mécanisme D'action
The mechanism of action of BPN involves its ability to bind to the heme group of cytochrome P450 enzymes, inhibiting their activity. This results in a decrease in the metabolism of certain drugs and toxins, leading to an accumulation of these compounds in the body. The inhibition of cytochrome P450 by BPN has been shown to be reversible, making it a useful tool for studying the effects of drug interactions.
Biochemical and Physiological Effects:
BPN has been shown to exhibit various biochemical and physiological effects. In addition to its inhibitory effects on cytochrome P450 enzymes, BPN has also been shown to induce oxidative stress and DNA damage in cells. These effects may be related to the nitroaromatic nature of the compound, which can undergo reduction to form reactive intermediates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BPN in scientific research is its specificity for cytochrome P450 enzymes. This allows researchers to selectively inhibit the activity of these enzymes without affecting other metabolic pathways. However, the use of BPN in experiments may be limited by its potential toxicity and the need for specialized equipment and procedures to handle the compound safely.
Orientations Futures
There are several potential future directions for research involving BPN. One area of interest is the development of new drugs that can selectively target cytochrome P450 enzymes, potentially leading to more effective treatments for certain diseases. Another area of research is the investigation of the effects of BPN on other metabolic pathways and cellular processes, which may provide insight into the mechanisms of drug toxicity and disease progression. Additionally, the development of new synthesis methods for BPN may lead to improvements in yield and purity, making it a more widely available tool for scientific research.
Applications De Recherche Scientifique
BPN has been extensively studied for its potential applications in scientific research. One of the primary uses of BPN is as a tool for studying the mechanism of action of certain drugs and toxins. BPN has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in drug metabolism and detoxification. By studying the effects of BPN on these enzymes, researchers can gain insight into the mechanisms of drug toxicity and potential drug interactions.
Propriétés
IUPAC Name |
6-(2-butoxyphenyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-3-10-21-13-7-5-4-6-11(13)15-12(17(19)20)8-9-14(18)16-15/h4-7,12,15H,2-3,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMZHVLDKMDMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3959021.png)

![N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B3959038.png)
![methyl [4-({[(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}sulfonyl)phenyl]carbamate](/img/structure/B3959049.png)
![4-(9H-fluoren-9-yl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3959052.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3959060.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3959061.png)
![1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3959067.png)
![4-methyl-2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3959075.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B3959080.png)



![4-chloro-N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3959099.png)